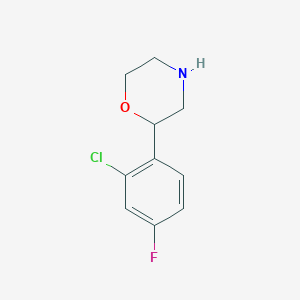

5-Ethyl-3-(p-tolyl)isoxazole-4-carboxylic acid

Übersicht

Beschreibung

Molecular Structure Analysis

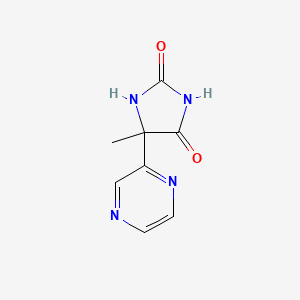

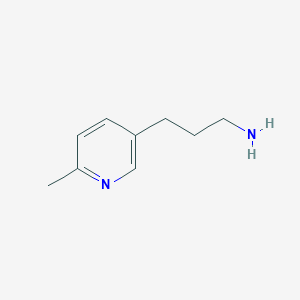

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of isoxazole derivatives, such as 5-Ethyl-3-(p-tolyl)isoxazole-4-carboxylic acid, is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are often characterized by the presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond . Under certain conditions, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Hydroxybenzaldehyde Derivatives

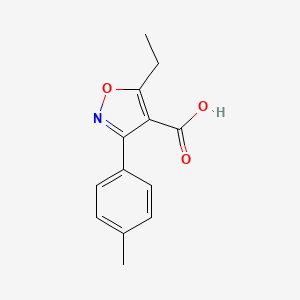

Hydroxybenzaldehyde derivatives containing an isoxazole heteroring were synthesized from 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids, indicating applications in developing complex organic molecules and potentially offering a pathway for the synthesis of novel compounds with various functionalities (Potkin et al., 2012).

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides derived from accessible 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids showed significant antitumor activity, suggesting their utility in medicinal chemistry for developing new anticancer agents (Potkin et al., 2014).

Green Chemistry Applications

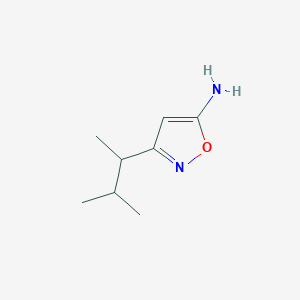

The synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones from ethyl 5-amino-3-methyl-4-isoxazole carboxylate demonstrates the use of green chemistry principles, employing Keggin heteropolyacid as a solid acid catalyst at room temperature, highlighting the environmental benefits of such methodologies (Bamoharram et al., 2010).

Facile Entry into Functionalized Derivatives

An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate suggests a method for facile entry into 5-functionalized 3-isoxazolyl carboxylic acid derivatives, offering new opportunities for drug development and synthesis of central nervous system neurotransmitter prodrugs (Burkhart et al., 2001).

Catalytic Activity in Suzuki Reactions

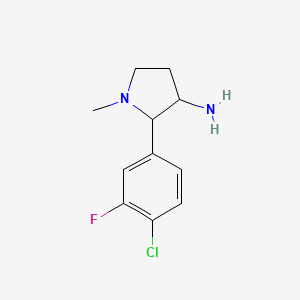

Palladium(II) complexes synthesized from functionally substituted 5-(p-tolyl)isoxazoles showed high catalytic activity in Suzuki reactions, demonstrating their potential utility in facilitating cross-coupling reactions essential for organic synthesis and pharmaceutical chemistry (Bumagin et al., 2016).

Zukünftige Richtungen

The development of new synthetic strategies for isoxazole derivatives, particularly those that are eco-friendly and metal-free, is a significant area of research . Additionally, the exploration of the biological activities of these compounds, such as their potential anti-tubercular activity, represents a promising direction for future studies .

Eigenschaften

IUPAC Name |

5-ethyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWFBODQQXSUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-3-(p-tolyl)isoxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

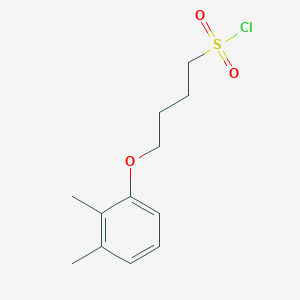

![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)

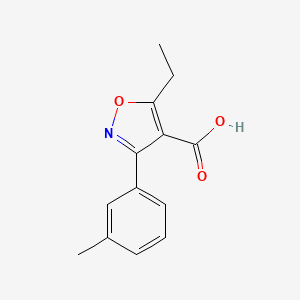

![6-Oxaspiro[4.5]decan-9-one](/img/structure/B1426894.png)

![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)